Larotinib is a novel small molecule drug classified as an epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) antagonist. It is primarily investigated for its therapeutic potential in treating advanced esophageal squamous cell carcinoma, particularly in patients exhibiting EGFR overexpression or amplification. As a first-generation EGFR tyrosine kinase inhibitor, larotinib aims to inhibit the signaling pathways that promote tumor growth and survival in cancer cells.
Larotinib is categorized under small molecule drugs and is specifically designed to target the EGFR and HER2 pathways. The drug's development is backed by various research organizations, with clinical trials indicating its efficacy and safety profile in treating specific cancer types. Its chemical structure and properties are closely related to other tyrosine kinase inhibitors used in oncology.
The synthesis of larotinib involves several key steps that utilize various chemical reactions to construct its molecular framework. One of the primary synthetic routes includes:
These methods have been refined to enhance yield and reduce production costs, making them suitable for industrial-scale synthesis .
Larotinib's molecular structure features a piperidine ring substituted with a difluorophenyl group. The compound's specific molecular formula is , with a molecular weight of approximately 320.36 g/mol.
Larotinib undergoes various chemical reactions during its synthesis and potential metabolic pathways once administered. Key reactions include:
Larotinib functions primarily by inhibiting the activity of the EGFR and HER2 receptors, which are critical mediators in cell proliferation and survival pathways in cancer cells.
Relevant data from safety assessments indicate that larotinib possesses manageable toxicity profiles consistent with other EGFR inhibitors, including common side effects such as diarrhea and rash .
Larotinib's primary application lies within oncology, specifically targeting cancers associated with aberrant EGFR signaling:
As research continues, larotinib may find broader applications in personalized medicine approaches targeting specific genetic profiles within tumors .
EGFR, a member of the ErbB receptor tyrosine kinase family, regulates essential cellular processes including proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling through the RAS-RAF-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. In oncogenesis, gain-of-function mutations (e.g., exon 19 deletions, L858R) lead to constitutive kinase activation independent of ligands, promoting uncontrolled cell growth and metastatic potential. These mutations are prevalent in non-small cell lung cancer (NSCLC), but also occur in esophageal squamous cell carcinoma (ESCC), glioblastoma, and other solid tumors [1] [4]. The T790M "gatekeeper" mutation in exon 20 further enhances ATP affinity, reducing inhibitor binding and contributing to therapeutic resistance against earlier EGFR-TKIs [4] [5].
The dependency of EGFR-driven tumors on sustained kinase activity ("oncogene addiction") provides a compelling rationale for therapeutic targeting. EGFR tyrosine kinase inhibitors (TKIs) compete with ATP at the kinase domain, suppressing autophosphorylation and downstream signaling. First-generation TKIs (e.g., erlotinib, gefitinib) bind reversibly to active EGFR conformations but are ineffective against T790M and exhibit dose-limiting toxicity due to wild-type EGFR inhibition in skin/gut. Second-generation agents (e.g., afatinib, dacomitinib) covalently bind cysteine residues in the ATP pocket (irreversible inhibition), broaden activity against HER2/HER4, and partially overcome T790M. However, their clinical utility against T790M remains limited by persistent wild-type EGFR toxicity. Third-generation inhibitors (e.g., osimertinib) selectively target T790M and activating mutations while sparing wild-type EGFR, but resistance emerges via C797S mutations or off-target mechanisms [5] [7] [9]. This evolutionary context underscores the need for agents balancing potency, selectivity, and adaptability to resistance.
Larotinib (chemical structure: C₂₄H₂₆ClFN₄O₄) is classified as a broad-spectrum, irreversible EGFR-TKI with a distinct biochemical profile. Precisely, it is an anilinoquinazoline derivative that forms a covalent bond with Cys797 in the EGFR ATP-binding site, conferring irreversible inhibition. Biochemical assays reveal exceptional potency against classical EGFR mutations:
Table 1: Larotinib Selectivity Profile Against Key Kinases
Target | IC₅₀ (nM) | Clinical Relevance |
---|---|---|
EGFR (L858R) | 0.563 | Classical activating mutation |
EGFR (L861Q) | 0.423 | Uncommon activating mutation |
EGFR (T790M) | 45.2 | Resistance mutation |
HER2 (ErbB2) | 253 | Resistance pathway |
Wild-type EGFR | 0.611 | Source of dermatological toxicity |
BTK | 196 | Off-target, potential hematological effects |
Larotinib exhibits moderate activity against T790M (IC₅₀ = 45.2 nM) but is significantly less potent than third-generation inhibitors like osimertinib (IC₅₀ < 1 nM for T790M). Consequently, Larotinib is positioned as a second-generation TKI, analogous to afatinib. Its broad ErbB family coverage (HER2 IC₅₀ = 253 nM; HER4 IC₅₀ = 84 nM) may counteract heterodimerization-mediated resistance but contributes to toxicity [3] [7] [10].
Clinically, Larotinib has demonstrated efficacy in tumors beyond NSCLC. A phase 1b study in EGFR-overexpressed/amplified ESCC patients showed an overall response rate (ORR) of 20.0% at 350 mg/day, with median progression-free survival (PFS) of 3.4 months and overall survival (OS) of 8.0 months. Responses correlated strongly with EGFR overexpression (10/10 responders) rather than amplification alone [2]. This highlights its potential in non-classical EGFR-dependent tumors. Compared to third-generation TKIs, Larotinib’s development strategy focuses on frontline therapy in tumors with classical/overexpressed EGFR rather than acquired resistance settings dominated by T790M or C797S mutations.
Table 2: Key Differentiators of Larotinib Among EGFR-TKI Generations
Feature | 1st Gen (Erlotinib) | 2nd Gen (Larotinib/Afatinib) | 3rd Gen (Osimertinib) |
---|---|---|---|
Binding Mechanism | Reversible | Irreversible | Irreversible |
Target Spectrum | EGFR-sensitizing mut | Pan-ErbB | EGFR-sensitizing + T790M |
Anti-T790M Activity | None | Moderate (IC₅₀ ~40-100 nM) | High (IC₅₀ <1 nM) |
Wild-Type EGFR Sparing | No | No | Yes |
Key Clinical Setting | Frontline NSCLC | Frontline NSCLC/ESCC | T790M+ resistance |
Uncommon Mutations | Weak activity | L861Q/S768I active | Variable |
Preclinical models confirm Larotinib's dose-dependent antitumor activity, achieving >60% tumor inhibition at 18 mg/kg in xenografts [10]. Ongoing phase 3 trials explore its utility in EGFR-overexpressing ESCC, potentially expanding the therapeutic landscape for EGFR inhibitors beyond classical mutation-driven cancers [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7